

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexanenitrile

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Compound of Interest

Compound Name: 2-Ethylhexanenitrile

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Introduction

2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds. Its unique molecular structure, featuring a C8 backbone with a nitrile functional group, imparts a range of chemical properties that make it a valuable precursor in the production of amines, carboxylic acids, and other derivatives used in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the core chemical properties of **2-Ethylhexanenitrile**, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characteristics.

Chemical and Physical Properties

2-Ethylhexanenitrile is a colorless liquid with the molecular formula C₈H₁₅N.^[1] It is characterized by its poor solubility in water but good solubility in many organic solvents.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Ethylhexanenitrile**

Property	Value	Reference(s)
Molecular Formula	C8H15N	[1]
Molecular Weight	125.21 g/mol	[1]
CAS Number	4528-39-6	[2]
Appearance	Colorless liquid	[1]
Boiling Point	193 °C at 760 mmHg	[2]
Density	0.811 g/cm ³	[2]
Solubility	Poorly soluble in water, soluble in many organic solvents	[1]
InChI Key	WYYVVEWZSRVHNF-UHFFFAOYSA-N	[2]
SMILES	CCCCC(CC)C#N	[3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **2-Ethylhexanenitrile** are crucial for its effective utilization in research and development.

Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide

This procedure is adapted from a well-established method for the dehydration of amides to nitriles.[4]

Experimental Protocol:

- In a 1-liter round-bottomed flask equipped with a reflux condenser and a gas trap, place 286 g (2 moles) of 2-ethylhexanamide, 300 ml of dry benzene, and 357 g (218 ml, 3 moles) of thionyl chloride.[4]
- Heat the flask in a water bath to 75–80°C and maintain this temperature for 4.5 hours.[4]

- After the reaction is complete, cool the mixture in an ice bath.
- Carefully add a mixture of 100 g of crushed ice and 100 ml of water to decompose the excess thionyl chloride.
- With stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline to litmus paper.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with 100 ml of benzene.
- Combine the benzene extracts and wash once with 150 ml of 1% sodium carbonate solution, followed by two washes with 150-ml portions of water.
- Dry the benzene solution over anhydrous sodium sulfate.
- Remove the benzene by distillation.
- Distill the residue under reduced pressure to obtain pure **2-Ethylhexanenitrile**.

Hydrolysis of 2-Ethylhexanenitrile to 2-Ethylhexanoic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically carried out under acidic conditions.^{[5][6][7]}

Experimental Protocol:

- In a round-bottomed flask fitted with a reflux condenser, place 12.5 g (0.1 mol) of **2-Ethylhexanenitrile**.
- Add 50 mL of a 10% (v/v) aqueous solution of sulfuric acid.
- Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Transfer the mixture to a separatory funnel.
- Extract the product with three 50 mL portions of diethyl ether.
- Combine the organic extracts and wash with 50 mL of brine.
- Dry the ether solution over anhydrous magnesium sulfate.
- Remove the diethyl ether by rotary evaporation to yield crude 2-ethylhexanoic acid.
- The product can be further purified by distillation under reduced pressure.

Reduction of 2-Ethylhexanenitrile to 2-Ethylhexylamine

The reduction of nitriles to primary amines is commonly achieved through catalytic hydrogenation.^{[8][9]}

Experimental Protocol:

- In a high-pressure hydrogenation vessel (Parr apparatus), place 12.5 g (0.1 mol) of **2-Ethylhexanenitrile** dissolved in 100 mL of ethanol.
- Add 0.5 g of a palladium on carbon catalyst (10% Pd/C).
- Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
- Pressurize the vessel with hydrogen gas to 50-100 psi.
- Heat the mixture to 50-70 °C and stir vigorously.
- Monitor the reaction progress by observing the cessation of hydrogen uptake.
- After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Remove the ethanol by rotary evaporation.

- The resulting 2-ethylhexylamine can be purified by distillation under reduced pressure.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Ethylhexanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-Ethylhexanenitrile** is expected to show characteristic signals for the different protons in the molecule. The proton on the carbon adjacent to the electron-withdrawing nitrile group will be deshielded and appear further downfield.[\[2\]](#)

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.[\[2\]](#)

Table 2: Predicted NMR Data for **2-Ethylhexanenitrile**

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	^{13}C NMR	Predicted Chemical Shift (ppm)
H directly attached to the chiral carbon	2.3 - 2.6	Multiplet	Nitrile Carbon (-C \equiv N)	118 - 122
Methylene protons of the ethyl group (-CH ₂ CH ₃)	1.5 - 1.8	Multiplet	Chiral Carbon (-CH(CN)-)	30 - 40
Methylene protons of the butyl chain (-CH ₂ -)	1.2 - 1.6	Multiplet	Methylene Carbons (-CH ₂ -)	20 - 35
Methyl protons of the ethyl group (-CH ₂ CH ₃)	0.9 - 1.1	Triplet	Methyl Carbons (-CH ₃)	10 - 15
Methyl protons of the butyl chain (-CH ₃)	0.8 - 1.0	Triplet		

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethylhexanenitrile** will exhibit a strong, sharp absorption band characteristic of the nitrile group (C \equiv N stretch).

Table 3: Characteristic IR Absorption for **2-Ethylhexanenitrile**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N stretch	~2240	Strong, Sharp
C-H stretch (aliphatic)	2850-3000	Medium to Strong
C-H bend (aliphatic)	1375-1465	Medium

Mass Spectrometry (MS)

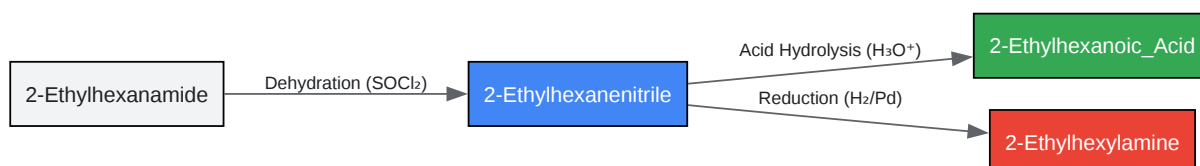
The mass spectrum of **2-Ethylhexanenitrile** obtained by electron ionization (EI) will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the alkyl chains.

Table 4: Expected Fragments in the Mass Spectrum of **2-Ethylhexanenitrile**

m/z	Possible Fragment
125	[M] ⁺ (Molecular Ion)
110	[M - CH ₃] ⁺
96	[M - C ₂ H ₅] ⁺
82	[M - C ₃ H ₇] ⁺
68	[M - C ₄ H ₉] ⁺

Logical Relationships and Experimental Workflows

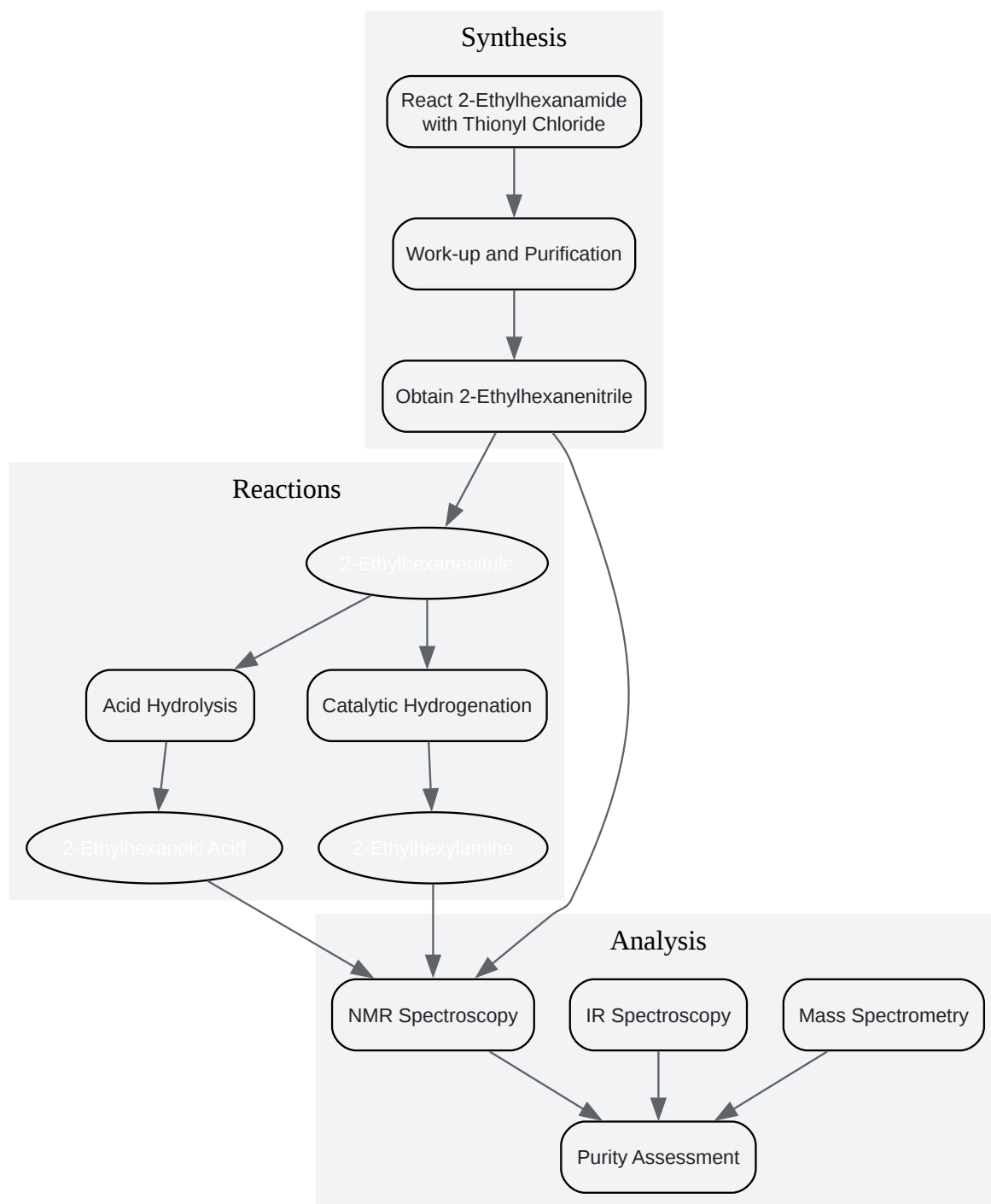
The chemical transformations of **2-Ethylhexanenitrile** can be visualized to illustrate the relationships between the starting material, intermediates, and final products.



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Core chemical transformations of **2-Ethylhexanenitrile**.

The synthesis and subsequent reactions of **2-Ethylhexanenitrile** follow a logical experimental workflow.



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Experimental workflow for the synthesis, reaction, and analysis of **2-Ethylhexanenitrile**.

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